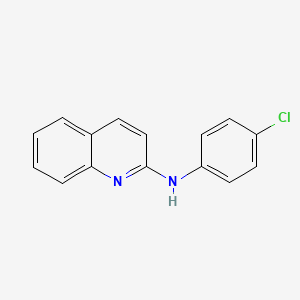

N-(4-chlorophenyl)quinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11ClN2 |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

N-(4-chlorophenyl)quinolin-2-amine |

InChI |

InChI=1S/C15H11ClN2/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)18-15/h1-10H,(H,17,18) |

InChI Key |

ZHXBNPPHMUJAKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NC3=CC=C(C=C3)Cl |

solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Chlorophenyl Quinolin 2 Amine and Its Derivatives

Strategies for Quinoline (B57606) Core Functionalization and Amination

Functionalizing the quinoline core is a pivotal step in the synthesis of 2-aminoquinoline (B145021) derivatives. A primary strategy involves the direct amination of a pre-formed quinoline ring, often activated at the 2-position.

One of the most direct methods involves the use of quinoline N-oxides. The N-oxide group activates the heterocyclic ring, making the C2 and C4 positions susceptible to nucleophilic attack. organic-chemistry.org The reaction of quinoline N-oxide with an aminating agent can selectively introduce an amino group at the C2 position. clockss.org For instance, a general and efficient one-pot method for the 2-amination of quinolines proceeds via their N-oxide intermediates. organic-chemistry.org This process involves activation with an agent like p-toluenesulfonic anhydride (B1165640) (Ts₂O) in the presence of an amine, followed by deprotection. organic-chemistry.org This approach offers high yields and excellent regioselectivity for the 2-amino product over the 4-amino isomer. organic-chemistry.org

Transition metal catalysis, particularly with copper, has also been employed for the direct C-H amination of quinoline N-oxides. mdpi.com These methods can proceed under mild conditions and demonstrate good functional group tolerance, allowing for the introduction of various amino groups at the C2 position. mdpi.com

Table 1: Examples of C2-Amination of Quinoline N-Oxides

| Catalyst/Reagent | Amine Source | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Ts₂O | tert-Butylamine | Low temperature, then TFA | High yield, excellent 2-/4-selectivity | organic-chemistry.org |

| Cu(OAc)₂ / Ag₂CO₃ | Various amines | Benzene (B151609), 120°C | Good to excellent yields of C2-aminated products | mdpi.com |

Palladium-Catalyzed Cross-Coupling Approaches for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, are powerful and versatile methods for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction is exceptionally well-suited for synthesizing N-arylquinolin-2-amines by coupling an amine with an aryl or heteroaryl halide. acsgcipr.org

In the context of synthesizing N-(4-chlorophenyl)quinolin-2-amine, the Buchwald-Hartwig reaction would typically involve the coupling of 2-chloroquinoline (B121035) with 4-chloroaniline (B138754). researchgate.net The reaction is catalyzed by a palladium complex, which is formed in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. libretexts.orgnih.gov The choice of ligand is critical and has evolved over several "generations" of catalysts to improve efficiency, substrate scope, and reaction conditions. wikipedia.org Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.orglibretexts.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine. nih.gov

This methodology is highly general and can be applied to a wide range of substituted aryl halides and amines, making it a cornerstone for creating libraries of N-arylpyrimidin-2-amine and quinoline-2-amine derivatives. nih.govnih.gov

Alternative Synthetic Routes: Classical and Contemporary Methods

Beyond modern cross-coupling reactions, several classical and other contemporary methods exist for the synthesis of the quinoline scaffold, which can then be aminated.

A straightforward and classical approach for the final step is a direct nucleophilic aromatic substitution (SNAr). One documented synthesis of this compound involves refluxing 2-chloroquinoline with 4-chloroaniline in ethanol. researchgate.net In this case, the electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack by the aniline (B41778).

Classical named reactions for building the quinoline core from acyclic precursors include:

Skraup Synthesis : This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.govnih.gov

Doebner-von Miller Reaction : A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines. nih.govnih.gov

Friedländer Synthesis : This method involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govnih.gov While versatile, it can be limited by the stability of the 2-aminobenzaldehyde (B1207257) precursor. nih.gov

Camps Cyclization : This involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolinones, which can be subsequently converted to the target amine. mdpi.com

More contemporary methods include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.gov For instance, microwave-assisted heating has been shown to improve the efficiency of quinoline synthesis. nih.gov Additionally, catalyst systems based on other metals like copper and nickel are being explored for C-N bond formation and quinoline synthesis. nih.govmdpi.com

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity is a critical consideration in the synthesis of functionalized quinolines. When using substitution reactions on a pre-formed quinoline ring, the inherent electronic properties of the scaffold dictate the site of reaction. The C2 and C4 positions are electron-deficient and thus susceptible to nucleophilic attack. In the case of 2-chloroquinoline, the substitution overwhelmingly occurs at the C2 position.

When employing quinoline N-oxides, amination is highly regioselective for the C2 position over the C4 position. organic-chemistry.org However, other transition-metal-catalyzed C-H activation strategies can lead to functionalization at different positions. For example, some palladium- and rhodium-catalyzed reactions can direct functionalization to the C8 position of quinoline N-oxide, a selectivity attributed to the formation of a more stable five-membered metallacycle intermediate compared to the four-membered intermediate required for C2 activation. acs.org Understanding the interplay between the catalyst, directing group, and substrate is crucial for controlling the site of functionalization. mdpi.comnih.gov

In terms of stereochemistry, the final this compound molecule is not planar. X-ray crystallography data reveals a significant twist between the quinoline and benzene rings, with a reported dihedral angle of 18.85°. researchgate.net This twist is a key structural feature of the compound.

Synthetic Routes for this compound Analogs and Libraries

The synthetic methodologies described are highly adaptable for the creation of analogs and chemical libraries for structure-activity relationship (SAR) studies.

Table 2: Strategies for Analog Synthesis

| Strategy | Method | Variable Component | Example |

|---|---|---|---|

| Varying the Amine | Buchwald-Hartwig Amination | Substituted Aniline | 2-Chloroquinoline + various substituted anilines |

| Varying the Amine | Nucleophilic Aromatic Substitution | Substituted Aniline | 2-Chloroquinoline + various substituted anilines |

| Varying the Quinoline Core | Friedländer Synthesis | Aryl Ketone/Aldehyde | Substituted 2-aminoaryl ketones + active methylene (B1212753) compounds |

Palladium-catalyzed methods like the Buchwald-Hartwig amination are particularly powerful for this purpose. nih.gov A common precursor, such as 2-chloroquinoline or 2-bromoquinoline, can be coupled with a diverse array of commercially available anilines and other amines to rapidly generate a library of N-substituted 2-aminoquinolines.

Similarly, classical methods that build the quinoline ring can be used to generate diversity. For example, in the Friedländer or Doebner-von Miller syntheses, using variously substituted anilines, aldehydes, or ketones as starting materials will result in a range of quinoline cores. nih.govnih.gov These functionalized quinolines can then be subjected to amination reactions to produce the desired library of final compounds. For instance, a Pfitzinger reaction using substituted isatins and acetophenones can produce a variety of 2-arylquinoline-4-carboxylic acids, which can be further modified. acs.org

Structure Activity Relationship Sar Investigations of N 4 Chlorophenyl Quinolin 2 Amine Derivatives

Influence of Substituent Modifications on the Quinoline (B57606) Ring

The quinoline ring is a primary site for structural modifications to modulate the activity of N-(4-chlorophenyl)quinolin-2-amine derivatives. The position and nature of substituents on this bicyclic system significantly influence the compound's interaction with biological targets.

Research on related 2-arylquinolines and 2,4-disubstituted quinolines has demonstrated that the substitution pattern on the quinoline nucleus is a critical determinant of biological activity. nih.govrsc.org For instance, in a study of 2-phenylquinolines, substitutions at the C-6 position of the quinoline ring were found to be important for anticancer activity against various cell lines, including HeLa, PC3, MCF-7, and SKBR-3. rsc.org The introduction of a phenyl group at positions 5, 6, 7, or 8 of the quinazoline (B50416) (a bio-isostere of quinoline) core showed that the precise location dramatically impacted antiproliferative activity. For example, against the MCF-7 breast cancer cell line, derivatives with a phenyl ring at position 6 or 7 were twice as active as those with the substitution at position 5 or 8. mdpi.com

Furthermore, the electronic properties of the substituents play a vital role. Adding electron-donating groups, such as a methyl group, to the quinoline ring can contribute to the anti-parasitic properties of the compounds. nih.gov Conversely, the presence of a chlorine atom at the 2-position of the quinoline ring has been noted in derivatives with potential antioxidant activity. rsc.org In antimalarial 4-aminoquinolines, a 7-chloro group on the quinoline nucleus is considered optimal for activity. youtube.com The modification of the quinoline ring's C-3 position with radical iodination, however, has been shown to decrease antimalarial activity by at least an order of magnitude. nih.gov

These findings underscore the sensitivity of the quinoline scaffold to substitution, where even minor positional or electronic changes can lead to substantial differences in biological outcomes.

Table 1: Influence of Quinoline Ring Substitution on Anticancer Activity of Phenyl-Substituted Heterocycles

Impact of N-Phenyl Substituents on Molecular Interactions

Substituents on the N-phenyl ring of this compound analogs are pivotal in defining their molecular interactions and, consequently, their biological efficacy. The electronic nature—whether electron-donating or electron-withdrawing—of these substituents can alter the electron density of the entire molecule, affecting its ability to bind to target proteins. researchgate.net

In a series of N-(substituted phenyl)-2-chloroacetamides, derivatives containing electron-donating groups (e.g., -OH) and strong electron-withdrawing or halogen substituents (e.g., -CN, -Br) showed optimal intestinal absorption profiles. nih.gov For quinolinone–chalcone hybrids, the presence of electron-donating substituents on the phenyl ring was shown to contribute positively to their anti-parasitic properties. nih.gov In contrast, the introduction of electron-withdrawing groups like -COOH, -CF3, and -NO2 on the same scaffold resulted in a loss of activity against trypanosomes. nih.gov

The position of the substituent on the phenyl ring is also critical. Studies on N-phenyl-substituted cinnamanilides revealed that the substitution pattern is crucial for antimalarial activity, with the most potent compounds possessing at least two halogen substituents. nih.gov This suggests that both the electronic impact and the lipophilicity conferred by the substituents are significant for the antiplasmodial effect. nih.gov The interplay between the position and electronic properties of substituents highlights the nuanced nature of SAR in this chemical series.

Role of Halogenation (e.g., Chlorine) at the Phenyl Moiety in Modulating Activity

The halogenation of the N-phenyl ring is a key strategy in the medicinal chemistry of N-arylquinolin-2-amines, with the parent compound itself featuring a chlorine atom at the para-position. Halogen atoms can modulate a compound's activity through various mechanisms, including altering its lipophilicity, electronic character, and ability to form specific interactions like halogen bonds.

The presence of a halogen on the phenyl ring can significantly influence binding affinity. Quantum calculations on iodobenzene (B50100) have shown that electron-withdrawing substituents, such as halogens, deepen the σ-hole on the iodine atom, which in turn strengthens halogen bonding. nih.gov This type of interaction can be crucial for the binding of the drug molecule to its biological target.

In various heterocyclic scaffolds, halogenation of an attached phenyl ring has been shown to enhance biological activity. For N-phenyl-substituted cinnamanilides, compounds with two halogen substituents on the N-aryl ring were among the most potent against Plasmodium falciparum. nih.gov Specifically, a compound with 2,6-dichloro substitution showed significant activity, which was further enhanced in a derivative with 2,6-dibromo-4-trifluoromethyl substitution. nih.gov This indicates that both the type and position of the halogen are important. While the parent compound this compound already possesses a beneficial chloro-substituent, these findings suggest that further modifications, such as di- or tri-halogenation or the introduction of different halogens (F, Br, I), could lead to analogs with improved or altered activity profiles.

Investigation of Linker Scaffolds and Their Contributions to SAR

In the context of this compound, the amino group acts as a direct linker between the quinoline and phenyl moieties. While SAR studies often focus on substituting the aromatic rings, modifications involving the introduction of more complex linker scaffolds have also been explored in related quinoline derivatives to optimize activity. These linkers can alter the molecule's flexibility, conformation, and ability to span binding sites on a target protein.

For instance, in the development of antimalarial agents, various alkyl linkers have been incorporated into the side chains of 4-aminoquinolines to connect the quinoline core to different aromatic groups. nih.gov The nature and length of these linkers are critical; studies on bisquinoline derivatives, where two quinoline units are joined by an alkane chain, showed that the length of this (CH2)n linker significantly impacted antimalarial activity. nih.gov Similarly, the fusion of quinoline with other heterocyclic systems, such as acridine, connected by polyamine linkers, has been investigated, revealing the importance of the linker's nature for antiparasitic activity and cytotoxicity. nih.gov

In a series of novel anticancer agents, complex side chains containing (3-dimethylaminopropyl)aminomethylphenyl groups were attached to a quinoline or quinazoline core. mdpi.com Here, the aminomethylphenyl group acts as a linker to introduce a basic amine moiety. The elongation of the alkyl chain within this linker by just one carbon atom resulted in a notable decrease in antiproliferative activity against the MCF-7 cell line, highlighting the linker's critical role in maintaining the optimal geometry for target interaction. mdpi.com A fragment-informed SAR approach has also been used to develop inhibitors by strategically coupling amino-functionalized fragments to quinoline scaffolds via different linkers. nih.gov These examples from related systems suggest that introducing and optimizing linker scaffolds in this compound analogs could be a fruitful strategy for developing new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For this compound analogs and related anilinoquinolines, QSAR studies have provided valuable insights into the physicochemical properties that govern their therapeutic effects, particularly as anticancer agents. iosrjournals.orgnih.gov

Several QSAR models have been developed for anilinoquinoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR). One study involving 58 anilinoquinolines used a variety of molecular descriptors, including 2D-autocorrelation, RDF, 3D-MoRSE, and GETAWAY parameters, to model their antitumor activity. iosrjournals.org The resulting multiple regression analysis produced a statistically significant seven-parameter model, indicating that specific topological and 3D structural features are key to inhibitory activity. iosrjournals.org

In another QSAR study on 4-anilinoquinazoline (B1210976) derivatives (bio-isosteres of anilinoquinolines) as apoptosis inducers, models were developed using multiple linear regression (MLR), principal component regression (PCR), and partial least squares (PLS). scienceopen.com The MLR model yielded a high correlation coefficient (r² = 0.8225) and cross-validated correlation coefficient (q² = 0.7626), suggesting good predictive ability. scienceopen.com This study highlighted the importance of alignment-independent descriptors and distance-based topology indices. Furthermore, 3D-QSAR models using the k-nearest neighbor molecular field analysis (kNN-MFA) approach revealed that electrostatic effects are the dominant factor in determining the binding affinities of these compounds. scienceopen.comscielo.org.mx

These QSAR models not only help in understanding the mechanism of action but also guide the rational design of new, more potent analogs by predicting their activity before synthesis. nih.gov

Table 2: Statistical Validation of a QSAR Model for 4-Anilinoquinazoline Derivatives

Mechanistic and Molecular Interaction Studies of N 4 Chlorophenyl Quinolin 2 Amine in Vitro/cellular Context

Investigation of Protein-Ligand Interactions via Biochemical Assays

Direct protein-ligand interaction studies for N-(4-chlorophenyl)quinolin-2-amine using biochemical assays are not prominently reported. However, research on structurally similar quinoline-based compounds suggests that they frequently interact with protein kinases. For instance, various 4-aminoquinoline (B48711) derivatives have been identified as inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase. These interactions are often competitive with ATP, binding to the kinase domain and preventing the phosphorylation of downstream substrates. The specific protein targets of this compound would require dedicated screening and biochemical analysis.

Enzyme Inhibition Profiles: Identification of Target Enzymes

A definitive enzyme inhibition profile for this compound is not established in the available literature. However, based on the activities of related compounds, a primary area of investigation would be its potential as a kinase inhibitor. The quinoline (B57606) scaffold is a common feature in many kinase inhibitors. For example, derivatives of 4-phenylamino-3-quinolinecarbonitrile have demonstrated potent, ATP-competitive inhibition of Src kinase. nih.govclockss.org Similarly, numerous quinoline derivatives have been explored as inhibitors of VEGFR-2, a key enzyme in angiogenesis. nih.govresearchgate.net The N-(4-chlorophenyl) moiety is also found in inhibitors of other kinases like AKT2/PKBβ. colab.ws This suggests that this compound could potentially target one or more protein kinases.

Table 1: Enzyme Inhibition Data for Structurally Related Quinolone Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ (nM) | Notes |

| 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile | Src Kinase | 30 | ATP-competitive inhibitor. |

| 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[3-(4-methylpiperazin-1-yl)propoxy]-3-quinolinecarbonitrile | Src Kinase | 1.2 | Potent inhibitor with increased cellular activity. |

| 4-phenyl-2-quinolone (4-PQ) derivatives | Tubulin Polymerization | ~400-1000 | Induce apoptosis and G2/M arrest. nih.gov |

| Pyrano[2,3-c]pyrazole with N-(4-chlorophenyl) substituent (Compound 4j) | AKT2/PKBβ | Low micromolar | Exhibited anti-glioma activity. colab.ws |

Note: The data in this table is for structurally related compounds and not for this compound itself.

Modulation of Cellular Signaling Pathways and Molecular Events (In Vitro)

Specific studies detailing the modulation of cellular signaling pathways by this compound are lacking. However, based on the likely kinase inhibitory action of quinoline derivatives, it can be hypothesized that this compound could interfere with major signaling cascades crucial for cell survival, proliferation, and migration. For instance, inhibition of VEGFR-2 would disrupt the VEGF signaling pathway, which is central to angiogenesis. Inhibition of Src kinase would impact a multitude of pathways, including those involved in cell adhesion, growth, and differentiation. Furthermore, some quinolone derivatives have been shown to induce oxidative stress, which can trigger a cascade of cellular events.

Cell-Based Assays for Biological Activity Profiling (Excluding Clinical Data)

For example, 4-phenyl-2-quinolone (4-PQ) derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia (HL-60), liver cancer (Hep3B), and lung cancer (H460) cells, with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov The mode of action for these compounds often involves the induction of cell cycle arrest, typically at the G2/M phase, and the triggering of apoptosis. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have shown cytotoxic activity against a panel of eight human cancer cell lines.

Table 2: Antiproliferative Activity of Structurally Related Quinolone Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀/EC₅₀) | Observed Effects |

| 4-phenyl-2-quinolone (4-PQ) derivatives | HL-60, Hep3B, H460 | 0.4 - 1.0 µM | G2/M arrest, apoptosis induction. nih.gov |

| 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline (B50416) | Microcystis aeruginosa | EC₅₀ = 1.93 mg/L (96h) | Growth inhibition, oxidative stress. |

| Pyrano[2,3-c]pyrazole with N-(4-chlorophenyl) substituent (Compound 4j) | Glioblastoma cells | Potent EC₅₀ | Inhibition of 3D neurosphere formation. colab.ws |

Note: The data in this table is for structurally related compounds and not for this compound itself.

Mechanisms of Cellular Entry and Subcellular Localization Studies

There are no published studies specifically investigating the mechanisms of cellular entry or the subcellular localization of this compound. For small molecules of its nature, passive diffusion across the cell membrane is a likely mechanism of entry, influenced by its physicochemical properties such as lipophilicity and molecular size.

The subcellular localization would be highly dependent on its specific intracellular binding partners. If it targets cytosolic kinases, it would predominantly be found in the cytoplasm. If it interacts with nuclear proteins or DNA, a nuclear localization would be expected. For instance, some quinoline derivatives that inhibit topoisomerase II have been shown to accumulate in the nucleus. To determine the precise subcellular distribution of this compound, studies employing fluorescently tagged analogues and confocal microscopy would be necessary.

Computational and Theoretical Chemistry of N 4 Chlorophenyl Quinolin 2 Amine

Molecular Docking and Virtual Screening Approaches for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule like N-(4-chlorophenyl)quinolin-2-amine into the binding site of a macromolecular target, typically a protein. The process allows for the prediction of binding affinity and the elucidation of the binding mode, offering insights into the intermolecular interactions that stabilize the complex. For this compound, molecular docking studies can be instrumental in identifying potential protein targets by assessing its binding compatibility with a wide range of receptors known to be involved in various diseases. nih.govijprajournal.com

Virtual screening is a powerful extension of molecular docking, where large libraries of compounds are computationally screened against a specific biological target. nih.govtandfonline.com Conversely, in reverse or inverse virtual screening, a single compound of interest, such as this compound, is docked against a library of known protein structures. nih.govtandfonline.com This approach is particularly valuable for identifying new biological targets for an existing molecule, a process also known as target fishing or drug repositioning. By systematically evaluating the docking scores and interaction patterns of this compound with a diverse set of proteins, researchers can prioritize potential targets for further experimental validation. For instance, libraries of quinoline-based compounds have been virtually screened against various targets, including those involved in viral replication and cancer, to identify potential inhibitors. nih.govmdpi.com

The general workflow for such a study would involve:

Preparation of the Ligand: The 3D structure of this compound is prepared, which can be derived from its known crystal structure or generated and energy-minimized using computational tools.

Target Selection and Preparation: A database of 3D protein structures is compiled. These structures are prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of each target protein in various possible conformations and orientations.

Scoring and Analysis: The binding poses are evaluated using a scoring function that estimates the binding affinity. The top-ranking protein-ligand complexes are then analyzed to understand the specific molecular interactions.

An illustrative data table for potential interactions identified through virtual screening is presented below:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Potential Biological Role |

| Protein Kinase A | -8.5 | Lys72, Glu91, Asp184 | Signal Transduction |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 | Inflammation |

| DNA Gyrase | -9.2 | Asp73, Gly77, Arg76 | Bacterial Replication |

Molecular Dynamics Simulations of this compound with Biological Macromolecules

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. abap.co.innih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of the protein-ligand complex, the flexibility of the ligand in the binding pocket, and the role of solvent molecules in the interaction. nih.govmdpi.com For this compound, MD simulations can be performed on the most promising protein-ligand complexes identified through molecular docking.

The process of an MD simulation typically involves:

System Setup: The docked complex of this compound and its target protein is placed in a simulation box, which is then filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium.

Production Run: The simulation is run for a specific period, typically nanoseconds to microseconds, during which the trajectories of all atoms are calculated by solving Newton's equations of motion.

Analysis of the MD simulation trajectories can provide valuable information, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD suggests a stable binding mode. abap.co.in

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein and the ligand. abap.co.in

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity. nih.gov

Binding Free Energy Calculations: To obtain a more accurate estimation of the binding affinity.

A hypothetical summary of MD simulation results for this compound complexed with a protein kinase is shown in the table below:

| Simulation Time (ns) | Average RMSD of Ligand (Å) | Key Hydrogen Bonds (Occupancy %) |

| 100 | 1.2 ± 0.3 | Amine N-H with Asp184 (85%), Quinoline (B57606) N with Lys72 (60%) |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. rsc.org For this compound, these calculations can provide fundamental insights into its intrinsic properties. The crystal structure of this compound has been determined, revealing a dihedral angle of 18.85 (9)° between the quinoline and benzene (B151609) rings, indicating a twisted conformation. nih.gov This experimental geometry can be used as a starting point for further theoretical calculations.

Key parameters that can be calculated using quantum chemical methods include:

Optimized Molecular Geometry: Theoretical calculations can refine the experimental geometry to find the minimum energy conformation in the gaseous phase or in different solvents.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting non-covalent interactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge transfer and hyperconjugative interactions within the molecule.

The following table presents some crystallographic data for this compound. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁ClN₂ |

| Molecular Weight | 254.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9565 (4) |

| b (Å) | 7.9936 (6) |

| c (Å) | 25.0603 (18) |

| β (°) | 92.744 (1) |

| Volume (ų) | 1191.85 (15) |

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model can be generated based on the structures of a set of known active molecules (ligand-based) or from the structure of the ligand-binding site of a target protein (structure-based).

For this compound and its derivatives, a ligand-based pharmacophore model could be developed if a series of analogues with known biological activities are available. The common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, that are essential for activity would be identified. This model can then be used as a 3D query to screen large compound databases to find new molecules with potentially similar biological activity but different chemical scaffolds. acs.org

A typical pharmacophore model for a kinase inhibitor, a potential target class for quinoline derivatives, might include:

One or two hydrogen bond acceptors.

One hydrogen bond donor.

An aromatic ring for π-π stacking interactions.

A hydrophobic group.

This approach is valuable for lead optimization, as it guides the design of new derivatives of this compound with enhanced activity by ensuring they retain the key pharmacophoric features.

Computational Prediction of Molecular Interactions and Binding Affinities

The accurate prediction of binding affinity is a central goal of computational chemistry in drug discovery. Several methods can be employed to estimate the binding free energy of this compound to its potential biological targets. These methods vary in their computational cost and accuracy.

Scoring Functions in Molecular Docking: Docking programs use scoring functions to provide a rapid estimation of binding affinity. While useful for ranking compounds in virtual screening, their accuracy is often limited. nih.gov

Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA): These are more rigorous methods that calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. 34.237.233elsevierpure.com They are typically applied to snapshots from MD simulations to provide an average binding free energy. nih.govresearchgate.net The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.

The binding free energy can be decomposed into several components:

ΔE_MM: The change in molecular mechanics energy in the gas phase.

ΔG_solv: The change in solvation free energy.

-TΔS: The change in conformational entropy upon binding.

A sample decomposition of binding free energy for a hypothetical complex is shown below:

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -35.0 |

These computational predictions are invaluable for understanding the driving forces behind molecular recognition and for prioritizing compounds for experimental testing.

Potential Biological Applications and Preclinical Investigation of N 4 Chlorophenyl Quinolin 2 Amine Excluding Human Clinical Data

Antiproliferative and Cytotoxic Effects in Various Cell Lines (In Vitro)

There is currently no publicly available scientific literature detailing the in vitro antiproliferative or cytotoxic effects of N-(4-chlorophenyl)quinolin-2-amine on specific cancer cell lines. While numerous studies have explored the anticancer potential of various quinoline (B57606) derivatives, the specific activity of this compound, including any potential IC50 values or differential effects on various cell lines, has not been reported.

Modulation of Apoptosis and Cell Cycle Progression in Cellular Models

Similarly, there is a lack of research on the effects of this compound on the modulation of apoptosis and cell cycle progression in cellular models. Investigations into its ability to induce programmed cell death, potentially through caspase activation or disruption of the mitochondrial membrane potential, have not been documented. Furthermore, there are no available studies on its impact on the cell cycle, such as inducing arrest at specific phases (e.g., G1/S or G2/M).

Anti-inflammatory Mechanisms (In Vitro Models)

No in vitro studies on the anti-inflammatory mechanisms of this compound have been found in the public domain. Research into its potential to inhibit key inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, or the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cellular models like lipopolysaccharide (LPS)-stimulated macrophages, has not been reported.

Antimicrobial or Antiviral Activity (Cellular/Microbial Studies)

While the quinoline scaffold is a known pharmacophore in many antimicrobial and antiviral agents, specific data on the antimicrobial or antiviral activity of this compound is not available. nih.gov There are no published studies detailing its efficacy against various strains of bacteria, fungi, or viruses, and therefore, no data on its minimum inhibitory concentration (MIC) or effective concentration (EC50) exists.

Exploration of this compound as a Molecular Probe for Biological Systems

The potential use of this compound as a molecular probe in biological systems has not been explored in the available scientific literature. There are no reports of its use as a fluorescent probe for cellular imaging or as a tool to investigate specific biological pathways or target proteins.

Future Directions in N 4 Chlorophenyl Quinolin 2 Amine Research

Advancements in Asymmetric Synthesis of Chiral N-(4-chlorophenyl)quinolin-2-amine Analogs

The synthesis of enantiomerically pure chiral amines is a significant focus in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles. nih.gov Future research on this compound will likely see a concerted effort towards the development of efficient asymmetric synthetic routes to its chiral analogs. While direct asymmetric synthesis for this specific compound is not yet widely reported, progress in the synthesis of other chiral amines and related heterocyclic systems provides a roadmap for future endeavors. nih.govnih.gov

One promising approach is the use of chiral catalysts, such as chiral phosphoric acids, which have been successfully employed in the asymmetric construction of axially chiral arylpyrazoles. rsc.org This methodology, which relies on a central-to-axial chirality relay, could potentially be adapted for the synthesis of atropisomeric N-arylquinolin-2-amine analogs. Another avenue involves the kinetic resolution of racemic mixtures, a powerful technique for obtaining enantiomerically pure compounds. nih.gov The development of novel catalysts, for instance, based on transition metals like titanium or iron, could enable the selective transformation of one enantiomer, leaving the other untouched. nih.gov

Furthermore, the synthesis of chiral N-alkoxy amines, a structurally related class of compounds, has seen recent advancements that could be applicable. nih.gov These methods often overcome challenges such as the reduced nucleophilicity of the nitrogen atom, a factor that can also be pertinent in the synthesis of this compound derivatives. The exploration of these and other novel catalytic systems will be crucial for accessing a diverse range of chiral analogs for biological evaluation.

Discovery of Novel Biological Targets and Mechanisms

While this compound is known to belong to a class of compounds with a wide array of biological activities, including anticancer and antimicrobial effects, its specific molecular targets are not yet fully elucidated. ontosight.ai A key future direction will be the identification and validation of its biological targets, which is essential for understanding its mechanism of action and for the rational design of more potent and selective derivatives.

A recent study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share the N-(4-chlorophenyl) moiety, identified the kinase AKT2/PKBβ as a target. nih.govdundee.ac.uk This finding suggests that kinases could be a promising class of targets for this compound and its analogs. Future research could involve screening this compound against a panel of kinases to identify potential inhibitory activity. nih.govdundee.ac.uk The quinoline (B57606) scaffold itself is a well-known pharmacophore in the design of kinase inhibitors. nih.govnih.gov

Moreover, other quinoline derivatives have been investigated for their ability to inhibit novel targets such as the mitochondrial RNA polymerase (POLRMT), which is upregulated in prostate cancer. acs.orgacs.org This highlights the potential for this compound to interact with targets beyond the classical kinase families. Another exciting avenue is the development of quinoline-based probes for imaging neurodegenerative disease markers, such as α-synuclein aggregates in Parkinson's disease. mdpi.com Exploring the potential of this compound derivatives in this diagnostic space could open up new applications.

Integration of Omics Technologies for Comprehensive Cellular Profiling (In Vitro)

To gain a deeper understanding of the cellular effects of this compound, the integration of "omics" technologies for in vitro profiling represents a significant future research direction. These high-throughput techniques, including proteomics, transcriptomics, and metabolomics, can provide a global view of the molecular changes induced by the compound in cells.

For instance, proteomic analysis, as demonstrated in a study on quinoxaline (B1680401) derivatives (which are bioisosteres of quinolines), can reveal changes in the expression levels of numerous proteins following compound treatment. frontiersin.org Such studies can identify modulated cellular pathways, such as those involved in cytoskeleton dynamics and intracellular trafficking, providing clues about the compound's mechanism of action. frontiersin.org Applying similar proteomic approaches to cells treated with this compound could uncover its specific cellular protein interaction network.

Transcriptomics, through techniques like RNA-sequencing, can identify genes whose expression is altered by the compound. This can reveal the signaling pathways and cellular processes that are transcriptionally regulated in response to the compound. Metabolomics can then be used to analyze the changes in small-molecule metabolites, providing a functional readout of the cellular state and identifying metabolic pathways affected by the compound. The integrated analysis of these omics datasets will be crucial for building a comprehensive picture of the cellular response to this compound and for identifying potential biomarkers of its activity.

Development of Advanced Computational Models for Activity Prediction

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of biological activity and guiding the design of new compounds. The development of advanced computational models specifically for this compound and its analogs is a promising future direction that can accelerate the discovery of potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to various quinoline and related heterocyclic derivatives to correlate their structural features with their biological activities. nih.govnih.govnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to analyze the structure-activity relationship of quinoline-based compounds, yielding models with good predictive power. nih.gov Similar QSAR models can be developed for this compound analogs to predict their activity against specific targets, such as kinases or microbial enzymes. These models can help in prioritizing the synthesis of new derivatives with improved potency.

Molecular docking simulations are another powerful computational tool that can predict the binding mode of this compound within the active site of a target protein. nih.govnih.gov These simulations can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. This information is invaluable for the rational design of new analogs with enhanced affinity and selectivity. The combination of QSAR and molecular docking, along with more advanced techniques like molecular dynamics simulations, will be instrumental in the computational-driven optimization of this compound as a therapeutic lead. nih.gov

Exploration of this compound as a Scaffold for Rational Drug Design

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs. mdpi.comnih.govnih.gov The this compound structure itself offers a versatile framework for the rational design of new therapeutic agents. Future research will undoubtedly focus on leveraging this scaffold to develop novel drugs with improved properties.

One of the most promising areas for the application of this scaffold is in the design of kinase inhibitors. nih.govnih.gov The quinoline core can serve as a template for designing compounds that target the ATP-binding site of kinases. nih.gov By systematically modifying the substituents on both the quinoline ring and the N-phenyl group, it is possible to fine-tune the selectivity and potency of the inhibitors for specific kinases implicated in diseases like cancer. acs.orgnih.gov

Beyond kinases, the this compound scaffold can be used to design inhibitors for other enzyme families. For example, quinoline-based compounds have been explored as inhibitors of DNA methyltransferases and HIV reverse transcriptase. nih.govresearchgate.net The structural information from these studies can guide the design of novel this compound derivatives with activity against these and other important therapeutic targets. The adaptability of the quinoline scaffold, combined with the electronic properties of the chlorophenyl group, makes this compound a highly attractive starting point for fragment-based and structure-based drug design campaigns. ontosight.ai

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)quinolin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves refluxing 2-chloroquinoline with 4-chloroaniline in ethanol for 7 hours, yielding colorless prisms after crystallization . Optimization includes solvent choice (ethanol vs. THF), temperature control (reflux vs. lower temperatures), and stoichiometric ratios. Reaction progress is monitored via TLC, and purity is confirmed by / NMR and mass spectrometry .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEX CCD diffractometer (monochromatic Mo-Kα radiation) reveals a monoclinic space group. Key parameters: . Stabilizing interactions include C–H···π (orange dashed lines in projections) and weak C–H···Cl contacts (2.92 Å), forming supramolecular layers along the -plane .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR (CDCl) shows aromatic protons at δ 7.91–6.88 ppm, with coupling constants (e.g., ) confirming substitution patterns. NMR confirms quinoline and chlorophenyl carbons (δ 153.8–111.9 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks at 254.71 (M), consistent with the molecular formula .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the bioactivity of this compound derivatives?

- Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) models. For example:

- Electron-withdrawing groups (e.g., -Cl) enhance stability and π-π stacking, critical for binding to biological targets like FAK (Focal Adhesion Kinase) .

- Quinoline ring substitution (e.g., methyl or methoxy groups) alters hydrophobicity and H-bonding capacity, impacting cellular uptake and cytotoxicity .

- Computational docking (AutoDock Vina) and MD simulations predict binding affinities to targets like HBV polymerase .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., MiaPaCa-2-luc for cytotoxicity) and protocols (e.g., MTT assay for IC) .

- Meta-analysis : Compare data from peer-reviewed studies (e.g., anti-HBV activity in vs. antimicrobial results in ), accounting for structural analogs (e.g., oxadiazole vs. quinoline derivatives).

Q. What computational methods are used to predict the physicochemical properties of this compound?

- Methodological Answer :

- LogP calculation : Crippen and Joback methods estimate hydrophobicity, critical for pharmacokinetics .

- Molecular dynamics (MD) : GROMACS simulations assess stability in lipid bilayers, correlating with membrane permeability .

- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO), predicting reactivity .

Q. How does crystallization solvent choice affect polymorph formation?

- Methodological Answer : Ethanol yields prismatic monoclinic crystals, while THF or DMF may produce alternative polymorphs. Solvent polarity influences hydrogen-bonding networks and π-stacking, as shown in SC-XRD refinements (SHELXL-2018) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.